molecular formula C9H10BrNO2 B13061786 Methyl 5-amino-2-bromophenylacetate

Methyl 5-amino-2-bromophenylacetate

Cat. No.: B13061786
M. Wt: 244.08 g/mol
InChI Key: LKBSRLIAWJXNBR-UHFFFAOYSA-N
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Description

Methyl 5-amino-2-bromophenylacetate is an organic compound with the molecular formula C9H10BrNO2 and a molar mass of 244.09 g/mol It is a derivative of phenylacetate, featuring an amino group at the 5-position and a bromine atom at the 2-position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 5-amino-2-bromophenylacetate can be synthesized through several methodsThe reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and is carried out under controlled conditions to ensure selective bromination at the 2-position .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and amination processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-amino-2-bromophenylacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted phenylacetates, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Methyl 5-amino-2-bromophenylacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-amino-2-bromophenylacetate depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the amino and bromine groups allows for specific interactions with biological molecules, influencing pathways involved in disease processes .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-amino-2-chlorophenylacetate
  • Methyl 5-amino-2-fluorophenylacetate
  • Methyl 5-amino-2-iodophenylacetate

Uniqueness

Methyl 5-amino-2-bromophenylacetate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. Compared to its chloro, fluoro, and iodo counterparts, the bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .

Biological Activity

Methyl 5-amino-2-bromophenylacetate is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound, with the molecular formula C9H10BrNO2C_9H_{10}BrNO_2, features a bromine atom and an amino group attached to a phenylacetate structure. These functional groups are crucial for its biological activity, as they allow for interactions with various biological targets.

Biological Activity

1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential use as an antimicrobial agent in therapeutic applications.

2. Anticancer Activity
The compound has also been evaluated for anticancer properties. In vitro studies demonstrated that it induces apoptosis in cancer cell lines at nanomolar concentrations. The effectiveness of this compound against resistant cancer cell lines highlights its potential as a novel chemotherapeutic agent .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The amino group can form hydrogen bonds with cellular components, while the bromine atom may participate in halogen bonding, enhancing the compound's ability to modulate biochemical pathways .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cell lines
CytotoxicityIC50 values ranging from 5 to 10 nM

Case Studies

Case Study 1: Anticancer Efficacy
In a study conducted on human prostate (DU145) and leukemic (K562) cancer cell lines, this compound exhibited potent cytotoxicity. The compound's structure-activity relationship (SAR) analysis revealed that modifications to the amino and bromo groups significantly influenced its effectiveness, with optimal configurations yielding enhanced anticancer properties .

Case Study 2: Antimicrobial Testing
A series of tests against common pathogenic bacteria demonstrated that this compound could effectively inhibit bacterial growth at low concentrations. This finding supports its potential development into a new class of antimicrobial agents.

Properties

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

methyl 2-(5-amino-2-bromophenyl)acetate

InChI

InChI=1S/C9H10BrNO2/c1-13-9(12)5-6-4-7(11)2-3-8(6)10/h2-4H,5,11H2,1H3

InChI Key

LKBSRLIAWJXNBR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(C=CC(=C1)N)Br

Origin of Product

United States

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